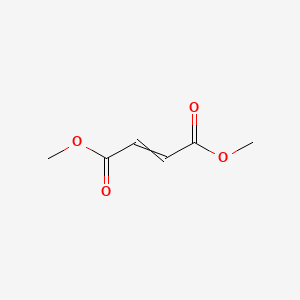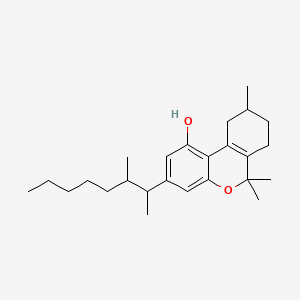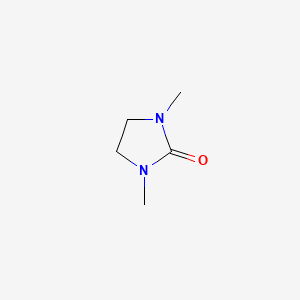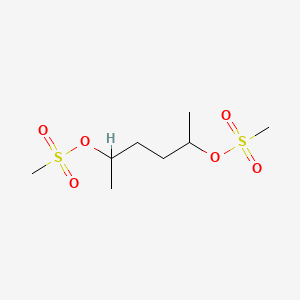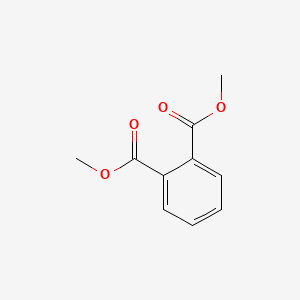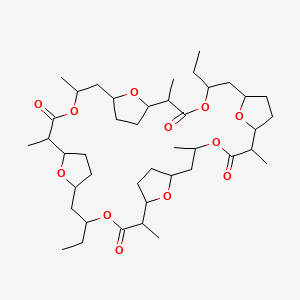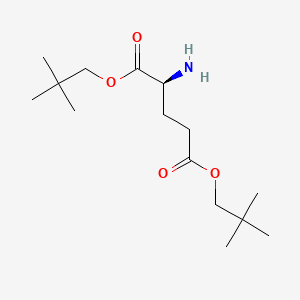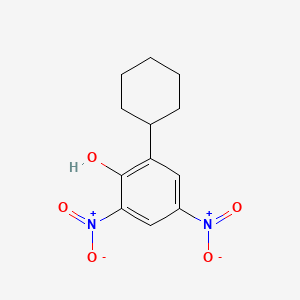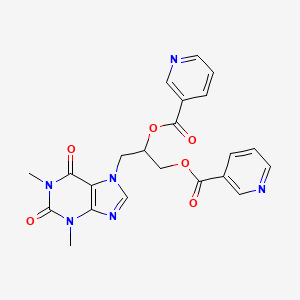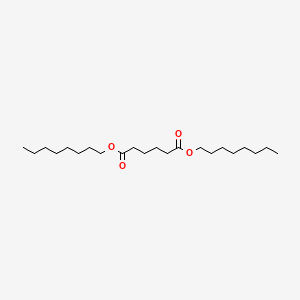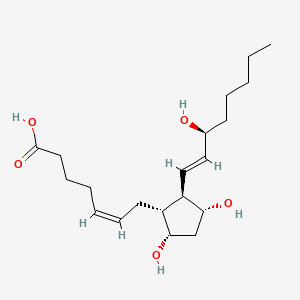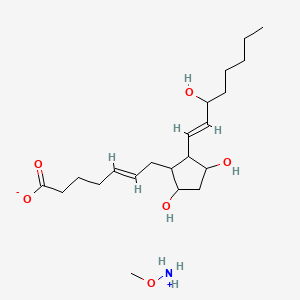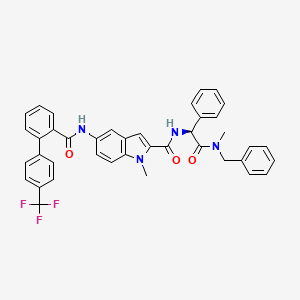
Dirlotapide
Overview
Description
Dirlotapide is a pharmaceutical compound primarily used to treat obesity in dogs. It is marketed under the brand name Slentrol and was developed by Pfizer and Zoetis. This compound functions as a gut-selective microsomal triglyceride transfer protein inhibitor, which reduces fat absorption and elicits a satiety signal from lipid-filled cells lining the intestine .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dirlotapide involves multiple steps, starting with the preparation of key intermediates. The process typically includes:
Formation of the Indole Core: The indole core is synthesized through a Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions.
Amide Bond Formation: The indole derivative is then coupled with an appropriate carboxylic acid derivative to form an amide bond. This step often uses coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
Final Assembly:
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving high-performance liquid chromatography (HPLC) for purification and quality control.
Chemical Reactions Analysis
Types of Reactions
Dirlotapide undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups within this compound, potentially altering its pharmacological properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like sodium hydride (NaH) and alkyl halides are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds.
Scientific Research Applications
Dirlotapide has several scientific research applications:
Chemistry: It is used as a model compound to study microsomal triglyceride transfer protein inhibitors.
Biology: Research on this compound helps understand the mechanisms of fat absorption and satiety signaling in mammals.
Medicine: this compound’s primary application is in veterinary medicine for managing obesity in dogs
Industry: The compound is used in the development of weight management products for pets.
Mechanism of Action
Dirlotapide works by inhibiting the microsomal triglyceride transfer protein in the intestines. This inhibition prevents the assembly and release of lipoproteins into the bloodstream, reducing fat absorption. Additionally, this compound triggers a satiety signal from lipid-filled cells lining the intestine, which helps reduce appetite .
Comparison with Similar Compounds
Similar Compounds
Orlistat: Another weight management drug that inhibits pancreatic lipase, preventing fat absorption.
Liraglutide: A glucagon-like peptide-1 receptor agonist used for weight management in humans.
Rimonabant: A cannabinoid receptor antagonist previously used for weight management but withdrawn due to psychiatric side effects.
Uniqueness of Dirlotapide
This compound is unique in its gut-selective action and its specific use in veterinary medicine for dogs. Unlike orlistat, which inhibits fat absorption in the entire gastrointestinal tract, this compound specifically targets the microsomal triglyceride transfer protein in the intestines, making it more selective in its action .
Properties
CAS No. |
481658-94-0 |
|---|---|
Molecular Formula |
C40H33F3N4O3 |
Molecular Weight |
674.7 g/mol |
IUPAC Name |
N-[(1S)-2-[benzyl(methyl)amino]-2-oxo-1-phenylethyl]-1-methyl-5-[[2-[4-(trifluoromethyl)phenyl]benzoyl]amino]indole-2-carboxamide |
InChI |
InChI=1S/C40H33F3N4O3/c1-46(25-26-11-5-3-6-12-26)39(50)36(28-13-7-4-8-14-28)45-38(49)35-24-29-23-31(21-22-34(29)47(35)2)44-37(48)33-16-10-9-15-32(33)27-17-19-30(20-18-27)40(41,42)43/h3-24,36H,25H2,1-2H3,(H,44,48)(H,45,49)/t36-/m0/s1 |
InChI Key |
TUOSYWCFRFNJBS-BHVANESWSA-N |
SMILES |
CN1C2=C(C=C(C=C2)NC(=O)C3=CC=CC=C3C4=CC=C(C=C4)C(F)(F)F)C=C1C(=O)NC(C5=CC=CC=C5)C(=O)N(C)CC6=CC=CC=C6 |
Isomeric SMILES |
CN1C2=C(C=C(C=C2)NC(=O)C3=CC=CC=C3C4=CC=C(C=C4)C(F)(F)F)C=C1C(=O)N[C@@H](C5=CC=CC=C5)C(=O)N(C)CC6=CC=CC=C6 |
Canonical SMILES |
CN1C2=C(C=C(C=C2)NC(=O)C3=CC=CC=C3C4=CC=C(C=C4)C(F)(F)F)C=C1C(=O)NC(C5=CC=CC=C5)C(=O)N(C)CC6=CC=CC=C6 |
Appearance |
Solid powder |
Key on ui other cas no. |
481658-94-0 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
5-((4'-trifluoromethyl-biphenyl-2-carbonyl)-amino)-1H-indole-2-carboxylic acid benzylmethyl carbamoylamide dirlotapide |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details












Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
